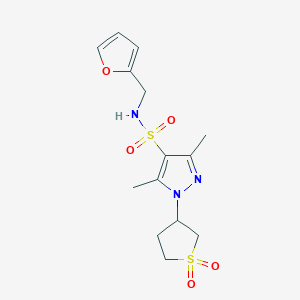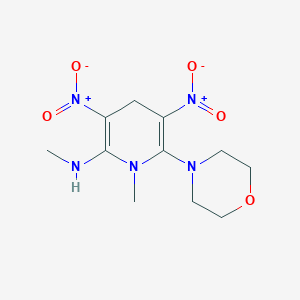
N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine (DMDPDN) is a novel compound with potential applications in the field of medicinal chemistry. The compound was first synthesized and characterized by researchers at the University of Tokyo in 2014. It is a nitrogen-containing heterocyclic compound that has been found to possess a variety of biological activities, including anti-inflammatory and anti-cancer effects. DMDPDN has been studied for its potential use in the development of new drugs and therapies for a variety of diseases.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine and its derivatives have been extensively used in chemical synthesis and structural analysis. For example, morpholino-chlorotetrahydro-N-methyl-pyridine, a related compound, reacted with Grignard reagents to yield azabicyclohexane diastereomers and monocyclic ketones. The configurations of these compounds were determined through NMR data, showcasing the chemical's role in understanding and manipulating molecular structures (Butz & Vilsmaier, 1993). Additionally, the reactions of certain pyridine derivatives, including those with morpholine moieties, were studied to develop insecticides, highlighting the compound's relevance in agricultural chemistry (Bakhite et al., 2014).
Corrosion Inhibition
Morpholino derivatives have also been used in the context of corrosion inhibition. For instance, compounds like 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine were synthesized and their cadmium(II) Schiff base complexes showed promising corrosion inhibition properties on mild steel in acidic environments. This application demonstrates the potential of such chemicals in materials science and engineering (Das et al., 2017).
Reaction Mechanisms and Nucleophilic Substitutions
In the realm of organic chemistry, studies have focused on understanding the reaction mechanisms involving morpholino compounds. For example, the reactions of N-phenylmaleimide and 6-morpholino-5-phenyl-1,3-oxazin-2-one were investigated to understand the formation of pyridine derivatives through Diels–Alder reactions, revealing insights into complex reaction pathways and molecular interactions (Baydar et al., 1979).
Molecular Structure and Complexation
The compound and its derivatives have been crucial in studying molecular structures and complexation. For instance, the crystal structures of certain morpholino-containing compounds were determined through X-ray diffraction, and their structures in solution were investigated using spectrophotometry and NMR spectroscopy. These studies are fundamental in understanding the molecular geometry and electronic structure of complex organic molecules (Remedi et al., 1998).
properties
IUPAC Name |
N,1-dimethyl-6-morpholin-4-yl-3,5-dinitro-4H-pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O5/c1-12-10-8(15(17)18)7-9(16(19)20)11(13(10)2)14-3-5-21-6-4-14/h12H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDXQQGFZWIOJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CC(=C(N1C)N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2408985.png)
![5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2408986.png)
![[4-(1-Adamantyl)-2-nitrophenyl]methylamine](/img/structure/B2408988.png)
![N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2408990.png)
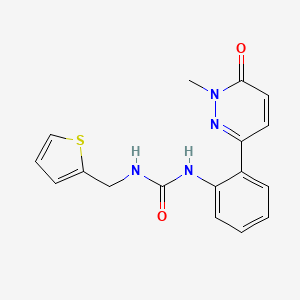
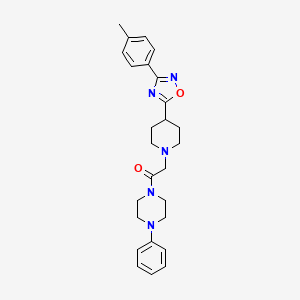
![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2408993.png)
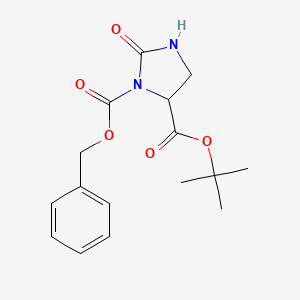
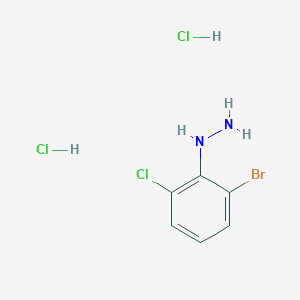
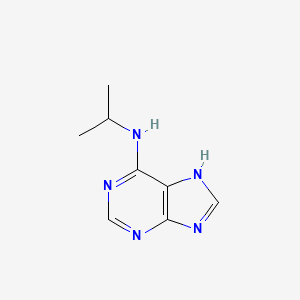
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2409004.png)
